molecular formula C15H16FN3O4 B2541024 3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione CAS No. 2320382-17-8

3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione

Cat. No.: B2541024
CAS No.: 2320382-17-8
M. Wt: 321.308
InChI Key: FREXCTYQXGWBGQ-UHFFFAOYSA-N
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Description

3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione is a synthetic compound that belongs to the class of anticonvulsants. It was first synthesized in the 1990s as part of the search for new and effective treatments for epilepsy and related disorders.

Scientific Research Applications

3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its anticonvulsant properties and potential use in treating epilepsy.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrrolidine derivatives are used in the treatment of epilepsy .

Future Directions

Future research could explore the potential uses of this compound in medicinal chemistry. The pyrrolidine scaffold is a versatile structure that can be used to design new compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenoxy group: This is achieved through nucleophilic substitution reactions.

    Formation of the imidazolidine-2,4-dione ring: This step involves the cyclization of the intermediate compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Used as an antimicrobial agent.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound is primarily studied for its anticonvulsant effects and potential therapeutic applications in epilepsy .

Properties

IUPAC Name

3-[1-[2-(2-fluorophenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c16-11-3-1-2-4-12(11)23-9-14(21)18-6-5-10(8-18)19-13(20)7-17-15(19)22/h1-4,10H,5-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREXCTYQXGWBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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